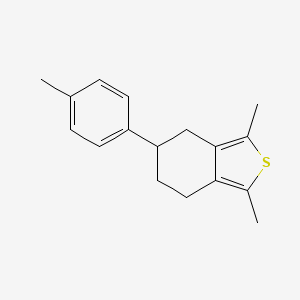
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of methyl groups and a tetrahydro structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The choice of solvents, catalysts, and purification techniques are crucial in achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of substituted benzothiophenes.
Scientific Research Applications
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-phenyl-4,5,6,7-tetrahydro-2-benzothiophene
- 1,3-Dimethyl-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-2-benzothiophene
- 1,3-Dimethyl-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2-benzothiophene
Uniqueness
1,3-Dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene is unique due to its specific substitution pattern and tetrahydro structure. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
137601-58-2 |
|---|---|
Molecular Formula |
C17H20S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-(4-methylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene |
InChI |
InChI=1S/C17H20S/c1-11-4-6-14(7-5-11)15-8-9-16-12(2)18-13(3)17(16)10-15/h4-7,15H,8-10H2,1-3H3 |
InChI Key |
CLRQDNXWEZORJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC3=C(SC(=C3C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


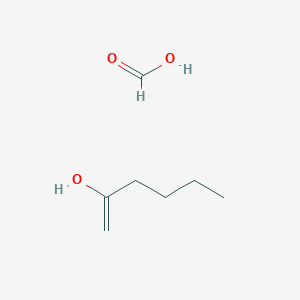
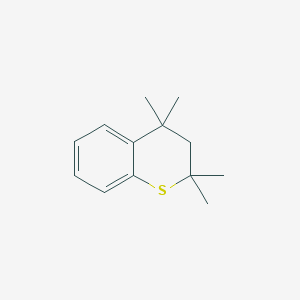
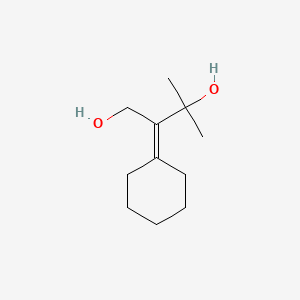

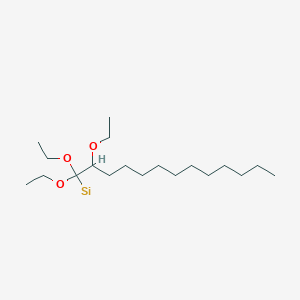

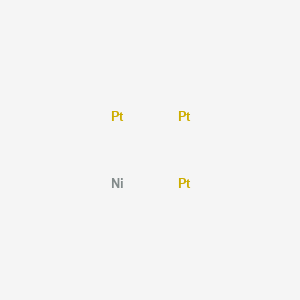
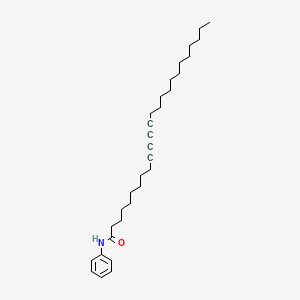
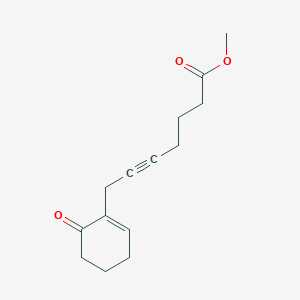
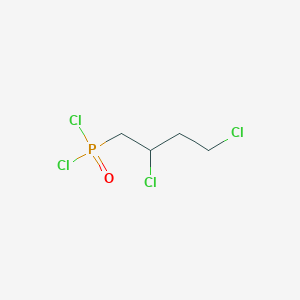
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
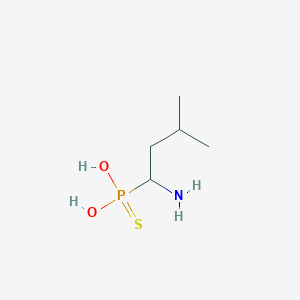
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![Guanidine, N-[(6-chloro-3-pyridinyl)methyl]-N''-cyano-N,N',N'-trimethyl-](/img/structure/B14272800.png)
